Cas no 1079275-41-4 (6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine)

6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine
- AK-88243
- ANW-67425
- CTK8C1892
- KB-248543
- SCHEMBL3663952
- 6-chloro-N-(3-ethoxy-1H-pyrazol-5-yl)-3-nitropyridin-2-amine
- DTXSID50743556
- DB-059668
- 1079275-41-4
- JKSPWQPACKMUBG-UHFFFAOYSA-N
-
- MDL: MFCD16658940
- インチ: InChI=1S/C10H10ClN5O3/c1-2-19-9-5-8(14-15-9)13-10-6(16(17)18)3-4-7(11)12-10/h3-5H,2H2,1H3,(H2,12,13,14,15)
- InChIKey: JKSPWQPACKMUBG-UHFFFAOYSA-N
- SMILES: CCOC1=NNC(=C1)NC2=C(C=CC(=N2)Cl)[N+](=O)[O-]
計算された属性
- 精确分子量: 283.0472169g/mol
- 同位素质量: 283.0472169g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 316
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 109Ų
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- Boiling Point: 472.3±45.0 °C at 760 mmHg
- フラッシュポイント: 239.5±28.7 °C
- じょうきあつ: 0.0±1.2 mmHg at 25°C
6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C075535-100mg |
6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine |
1079275-41-4 | 100mg |
$ 740.00 | 2022-06-06 | ||
Chemenu | CM174775-1g |
6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine |
1079275-41-4 | 95% | 1g |
$632 | 2021-08-05 | |
Chemenu | CM174775-1g |
6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine |
1079275-41-4 | 95% | 1g |
$616 | 2023-02-03 | |
TRC | C075535-50mg |
6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine |
1079275-41-4 | 50mg |
$ 445.00 | 2022-06-06 | ||
Matrix Scientific | 096778-1g |
6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine, 95+% |
1079275-41-4 | 95+% | 1g |
$1428.00 | 2023-09-08 | |
Alichem | A029187697-1g |
6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine |
1079275-41-4 | 95% | 1g |
$565.76 | 2023-09-04 | |
Matrix Scientific | 096778-250mg |
6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine, 95+% |
1079275-41-4 | 95+% | 250mg |
$643.00 | 2023-09-08 | |
Ambeed | A287854-1g |
6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine |
1079275-41-4 | 95+% | 1g |
$555.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756430-1g |
6-Chloro-n-(3-ethoxy-1h-pyrazol-5-yl)-3-nitropyridin-2-amine |
1079275-41-4 | 95+% | 1g |
¥5050.00 | 2024-08-09 |
6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine 関連文献
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amineに関する追加情報
Introduction to 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine (CAS No. 1079275-41-4)
6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine, identified by its CAS number 1079275-41-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic amines, featuring a pyridine core appended with nitro, chloro, and ethoxy substituents, which contribute to its unique chemical properties and potential biological activities. The structural arrangement of this molecule makes it a promising candidate for further exploration in drug discovery and development.
The nitropyridine moiety in the molecular structure is particularly noteworthy, as nitroaromatic compounds are well-documented for their diverse pharmacological effects. In recent years, researchers have been increasingly interested in harnessing the therapeutic potential of nitro-substituted heterocycles due to their ability to modulate various biological pathways. Specifically, the presence of a nitro group at the 3-position of the pyridine ring enhances the compound's reactivity and interaction with biological targets, making it a valuable scaffold for designing novel bioactive molecules.
Furthermore, the 5-ethoxy substituent on the pyrazole ring introduces an additional layer of complexity to the molecule. Ethoxy groups are known to influence electronic properties and metabolic stability, which are critical factors in drug design. The combination of these functional groups in 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine suggests that it may exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds more accurately. Studies have shown that molecules with similar structural motifs can interact with enzymes and receptors involved in critical disease pathways. For instance, the pyrazole ring is known to be a key pharmacophore in several approved drugs, highlighting its importance in medicinal chemistry.
The chloro group at the 6-position of the pyridine ring further enhances the compound's potential as a drug candidate. Chlorinated aromatic compounds often exhibit improved bioavailability and metabolic stability, which are essential for effective drug delivery. Additionally, the nitro group can be reduced to an amine under specific conditions, potentially leading to new derivatives with altered pharmacological profiles.
In light of these structural features, 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine has been investigated in several preclinical studies aimed at identifying novel therapeutic agents. One notable area of research has focused on its potential as an inhibitor of kinases and other enzymes implicated in cancer progression. Kinase inhibitors have become a cornerstone of modern oncology due to their ability to disrupt signal transduction pathways that drive tumor growth.
Another line of investigation has explored the antimicrobial properties of this compound. The rise of antibiotic-resistant pathogens has necessitated the discovery of new antimicrobial agents with unique mechanisms of action. The structural features of 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine suggest that it may interfere with essential bacterial processes such as DNA replication or metabolic pathways.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only enhance scalability but also allow for modifications that can fine-tune biological activity.
From a regulatory perspective, compounds like 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine must undergo rigorous testing to evaluate their safety and efficacy before entering clinical trials. This includes toxicological studies to assess potential side effects and pharmacokinetic analyses to determine how the compound is absorbed, distributed, metabolized, and excreted by the body.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yll)-3-nitropyridin--2-am ine (CAS No. 1079275414) by predicting their binding interactions with biological targets. These computational tools help researchers prioritize compounds for experimental validation based on their predicted efficacy and selectivity profiles.
In conclusion,6-Chloro-N-(5 ethoxy 1H pyrazol--3 yl) 3 nitropyridin--2 am ine (CAS No 1079275414) represents a fascinating subject for medicinal chemistry research due to its intricate structure and potential biological applications Its unique combination o functional groups positions it as a versatile scaffold for developing new therapeutic agents particularly those targeting cancers antimicrobial infections
1079275-41-4 (6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine) Related Products
- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)
- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)
- 2137804-43-2(1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,4-triazol-3-amine)
- 1934413-16-7(1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde)
- 91420-23-4(5-chloro-2-methyl-3-Pyridinol)
- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2253638-56-9(3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1))
- 1806815-63-3(2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine)
- 2167013-26-3(1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid)
- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)
